(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
This compound is a chiral bicyclic amino acid derivative featuring a 2-azabicyclo[3.1.0]hexane core, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a carboxylic acid substituent at the 3-position. The stereochemistry (1R,3S,5R) confers distinct conformational rigidity, making it valuable in peptide synthesis and drug design. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.38 g/mol .
Properties
IUPAC Name |
(1R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-10-12-9-18(12)22(19)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOXAQNBHBESGV-DPMMWBKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is part of a class of bicyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H23NO4, and it features a bicyclic structure that includes a 9-fluorenylmethoxycarbonyl group. This structural configuration is significant for its biological activity, particularly in modulating various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 375.43 g/mol |
| CAS Number | 2381048-87-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound has been optimized through various methodologies including catalytic C–H activation techniques. For instance, recent studies have streamlined the synthesis process from 13 to 7 linear steps, enhancing efficiency and yield for subsequent biological profiling .
The biological activity of this compound is primarily attributed to its role as an inhibitor of the nuclear factor-kappa B (NF-kB) inducing kinase (NIK). NIK is critical in regulating immune responses and inflammation; thus, inhibiting this pathway can have therapeutic implications for autoimmune diseases and chronic inflammatory conditions .
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines and chemokines in various cell types.
Case Studies
- In Vivo Profiling : In studies involving animal models, administration of the compound resulted in decreased levels of inflammatory markers associated with diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Cell Culture Studies : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell proliferation in activated T-cells, suggesting potential applications in modulating immune responses .
Scientific Research Applications
Medicinal Chemistry
The applications of this compound in medicinal chemistry are primarily focused on its role as a building block for peptide synthesis and drug development.
Peptide Synthesis
The Fmoc group allows for the selective protection of amine functionalities during solid-phase peptide synthesis (SPPS). This method is widely used for synthesizing peptides with specific sequences that can exhibit biological activity. The compound's structural characteristics enable the incorporation of unique amino acid residues into peptides, enhancing their pharmacological properties .
Drug Development
Research has indicated that derivatives of this compound are being explored for their potential therapeutic effects. For example, studies have shown that Fmoc-protected azabicyclic compounds can exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth . Additionally, the compound's ability to mimic natural amino acids makes it a candidate for developing novel drugs targeting various diseases.
Biochemical Applications
The compound's unique structure allows it to interact with biological systems in specific ways.
Enzyme Inhibition
Research has demonstrated that azabicyclic compounds can serve as enzyme inhibitors. For instance, certain derivatives have been shown to inhibit proteases, which are enzymes involved in protein degradation and processing . This property is particularly valuable in designing drugs for conditions where protease activity is dysregulated, such as cancer and viral infections.
Receptor Modulation
The structural features of this compound may allow it to act as a modulator of neurotransmitter receptors. Preliminary studies suggest that similar compounds can influence receptor activity, which could lead to advancements in neuropharmacology .
Case Studies
Several studies highlight the practical applications of (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid:
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Differences
Functional and Pharmacological Differences
- Ring Strain and Reactivity : The [3.1.0] bicyclo system in the target compound introduces significant ring strain compared to [2.2.1] analogs, enhancing reactivity in cycloaddition or nucleophilic substitution reactions .
- Protecting Group Stability : Fmoc-protected compounds require basic conditions (e.g., piperidine) for deprotection, whereas Boc-protected analogs (e.g., ) are cleaved under acidic conditions (e.g., TFA), influencing synthetic strategies .
- Biological Activity : Compounds like LY3020371 (), which share a bicyclo[3.1.0] backbone, demonstrate potent metabotropic glutamate receptor antagonism. The target compound’s stereochemistry may similarly influence CNS-targeted activity but requires empirical validation .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
